molecular formula C22H24N2O3 B5426793 3-{[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]methyl}-5-methyl-1H-indole-2-carboxylic acid

3-{[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]methyl}-5-methyl-1H-indole-2-carboxylic acid

Cat. No.: B5426793
M. Wt: 364.4 g/mol
InChI Key: FNRVHBNEWDZCPG-UHFFFAOYSA-N
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Description

The compound “3-{[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]methyl}-5-methyl-1H-indole-2-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine ring and the indole group separately, followed by their combination . The pyrrolidine ring could be constructed from different cyclic or acyclic precursors, and the indole group could be synthesized using various methods . The exact synthesis process would depend on the specific conditions and reagents used.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring and the indole group. The pyrrolidine ring contributes to the three-dimensionality of the molecule due to its non-planarity . The indole group, being aromatic, contributes to the stability of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the pyrrolidine ring and the indole group. The pyrrolidine ring, being a saturated heterocycle, could undergo various reactions such as ring-opening, substitution, and addition reactions . The indole group, being aromatic, could undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting point would be influenced by the strength of the intermolecular forces .

Future Directions

The future directions for research on this compound could include exploring its potential applications, such as in drug discovery, and optimizing its synthesis process. Further studies could also investigate its mechanism of action and evaluate its safety profile .

Properties

IUPAC Name

3-[[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]methyl]-5-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-14-7-8-19-16(11-14)17(20(23-19)21(25)26)12-24-10-9-22(27,13-24)18-6-4-3-5-15(18)2/h3-8,11,23,27H,9-10,12-13H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRVHBNEWDZCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CN3CCC(C3)(C4=CC=CC=C4C)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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